molecular formula C13H11BrO2S3 B2998520 4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 339019-23-7

4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No.: B2998520
CAS No.: 339019-23-7
M. Wt: 375.31
InChI Key: RFFJTWSSVRFTOR-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing organic compound, specifically a thiopyran derivative. Thiopyrans are six-membered heterocyclic compounds containing one sulfur atom . The presence of the bromophenyl group suggests that this compound could have interesting reactivity and potential applications in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiopyran ring, which is a six-membered ring containing one sulfur atom. The bromophenyl group would be attached to this ring via a sulfur atom .


Chemical Reactions Analysis

As a sulfur-containing compound, this molecule could participate in a variety of chemical reactions. The bromine atom on the phenyl ring could make this compound a good electrophile, susceptible to nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromophenyl group and the sulfur atoms could influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If it’s used as a drug or a catalyst, the mechanism of action would depend on the specific context .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in organic synthesis or medicinal chemistry, among other fields .

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S3/c14-9-1-3-10(4-2-9)18-12-6-8-19(15,16)13-11(12)5-7-17-13/h1-5,7,12H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFJTWSSVRFTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1SC3=CC=C(C=C3)Br)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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